

Cross-Referencing Diethyl Pimelate Spectral Data: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Diethyl pimelate

Cat. No.: B1583745

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For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-reference of publicly available spectral data for **Diethyl pimelate** (CAS No. 2050-20-6), a diethyl ester of pimelic acid. By comparing data from prominent databases, this guide aims to support compound verification and facilitate seamless integration into research workflows.

This document summarizes key spectral information for **Diethyl pimelate** from various sources, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for these techniques are also provided to aid in data interpretation and replication.

Comparative Analysis of Spectral Data

The following tables present a consolidated view of the spectral data for **Diethyl pimelate**, cross-referenced from established chemical databases. This allows for a direct comparison of key spectral features.

Table 1: ^1H NMR Spectral Data of **Diethyl pimelate** (Solvent: CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Database Source
~4.12	Quartet	4H	-O-CH ₂ -CH ₃	SpectraBase[1]
~2.28	Triplet	4H	-CO-CH ₂ -	SpectraBase[1]
~1.62	Quintet	4H	-CH ₂ -CH ₂ -CH ₂ -	SpectraBase[1]
~1.35	Sextet	2H	-CH ₂ -CH ₂ -CH ₂ -	SpectraBase[1]
~1.25	Triplet	6H	-O-CH ₂ -CH ₃	SpectraBase[1]

Table 2: ¹³C NMR Spectral Data of **Diethyl pimelate**

Chemical Shift (ppm)	Database Source
~173.5	ChemicalBook[2]
~60.2	ChemicalBook[2]
~34.2	ChemicalBook[2]
~28.9	ChemicalBook[2]
~24.8	ChemicalBook[2]
~14.2	ChemicalBook[2]

Table 3: Mass Spectrometry (Electron Ionization) Data of **Diethyl pimelate**

m/z	Relative Intensity (%)	Database Source
125	100	NIST Chemistry WebBook[3], PubChem[4]
29	High	NIST Chemistry WebBook[3], PubChem[4]
101	High	NIST Chemistry WebBook[3], PubChem[4]
171	Moderate	NIST Chemistry WebBook[3]
69	Moderate	ChemicalBook[5]
55	Moderate	ChemicalBook[5]

Table 4: Infrared (IR) Spectroscopy Data of **Diethyl pimelate**

Wavenumber (cm ⁻¹)	Assignment	Database Source
~1735	C=O Stretch (Ester)	PubChem[4]
~2930	C-H Stretch (Aliphatic)	PubChem[4]
~1170	C-O Stretch (Ester)	PubChem[4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument parameters and sample preparation may vary based on the specific laboratory and equipment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-20 mg of **Diethyl pimelate** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker WM-300 or equivalent).[1]
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A longer acquisition time and a higher number of scans are generally required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **Diethyl pimelate** into the mass spectrometer. For volatile compounds, Gas Chromatography (GC-MS) is a common method.
[4]

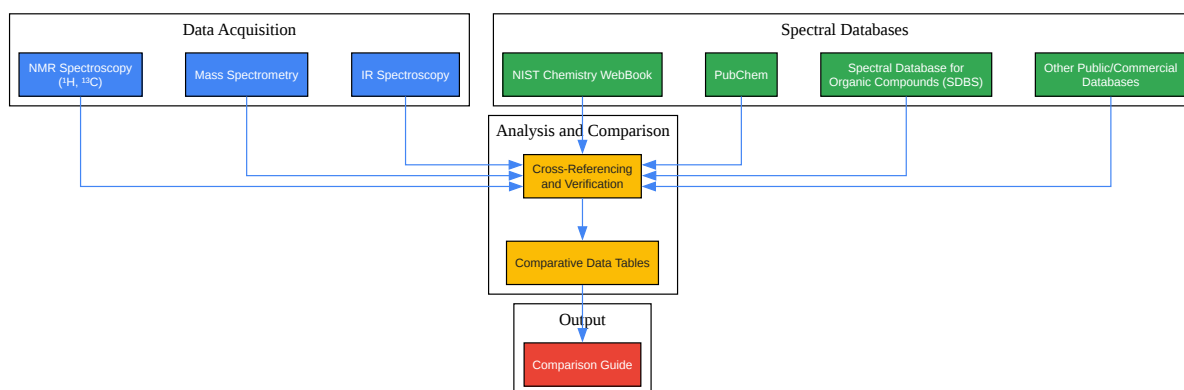
- **Ionization:** Employ an electron ionization (EI) source. In EI, electrons are accelerated to a typical energy of 70 eV and bombard the sample molecules, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Interpretation:** The resulting mass spectrum shows the relative abundance of various fragments, which can be used to determine the molecular weight and elucidate the structure of the compound.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **Diethyl pimelate**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.^[4]
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the infrared beam path and record the sample spectrum.
 - The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Processing:** The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (in cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.

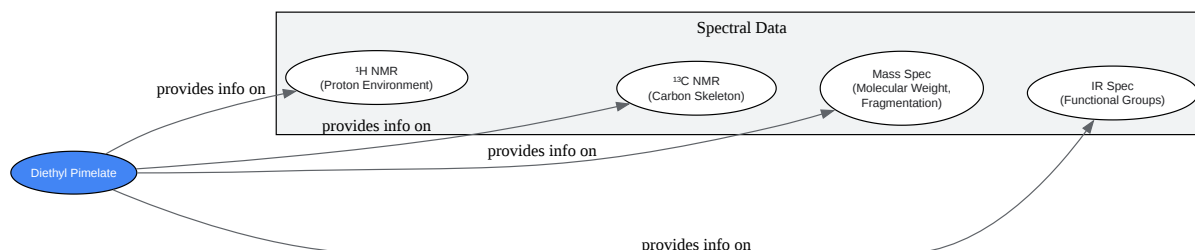
Visualization of the Cross-Referencing Workflow

The following diagrams illustrate the logical flow of cross-referencing spectral data and the relationship between the different data types.



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Caption: Workflow for cross-referencing spectral data with public databases.



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Caption: Relationship between **Diethyl pimelate** and its various spectral data types.

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